

2-(3-Chloro-5-methylphenyl)phenol structural analysis

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Compound of Interest

Compound Name: 2-(3-Chloro-5-methylphenyl)phenol
CAS No.: 1261912-05-3
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An in-depth structural and conformational analysis of **2-(3-chloro-5-methylphenyl)phenol** (IUPAC: 3'-chloro-5'-methyl-[1,1'-biphenyl]-2-ol) requires a multidisciplinary approach, bridging synthetic organic chemistry, physical chemistry, and spectroscopic validation. This whitepaper provides a comprehensive technical guide to the structural dynamics, electronic topology, and experimental characterization of this highly functionalized biaryl scaffold.

Conformational Dynamics: The Biaryl Axis

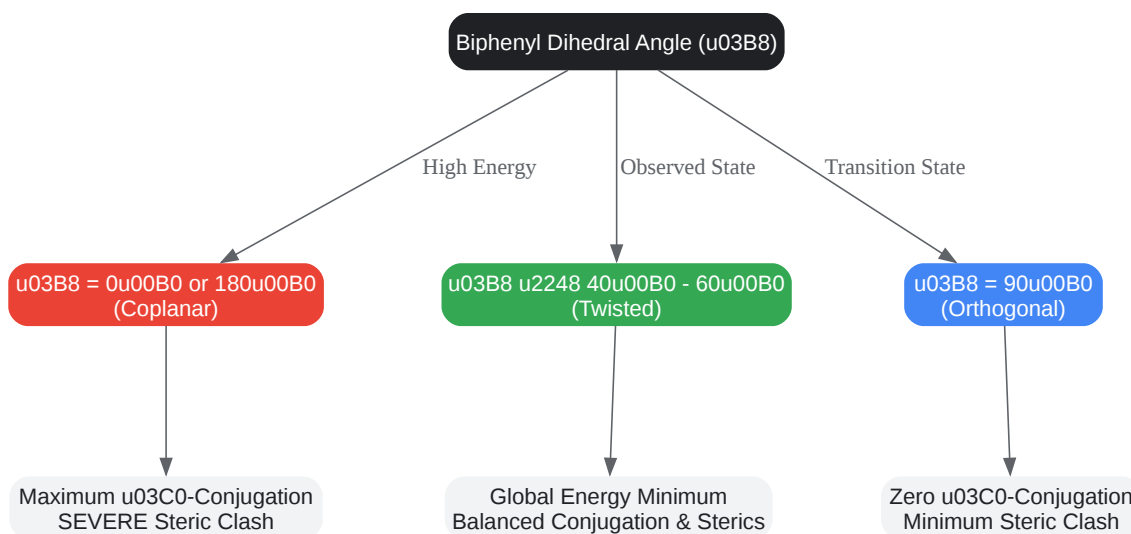
Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their ability to project pharmacophores across defined 3D vectors. The conformational flexibility of **2-(3-chloro-5-methylphenyl)phenol** is primarily dictated by the torsional (dihedral) angle between the two aromatic rings[1].

For biphenyl systems, there is a fundamental energetic conflict[1]:

- Resonance Stabilization: The extended π -system favors a coplanar conformation ($\theta=0^\circ$ or 180°) to maximize orbital overlap.

- Steric Repulsion: The ortho-substituents (the hydroxyl group at C2 and the hydrogen atoms at C2'/C6') create severe steric clashes in a planar state, forcing the rings to twist.

As a result, the molecule settles into an energy minimum with a dihedral angle typically ranging between 40° and 60° . In the solid state, X-ray crystallographic studies of related biphenyl-2-ol derivatives confirm this twisted conformation[2]. Furthermore, the ortho-hydroxyl group acts as a potent hydrogen bond donor, frequently driving the formation of intermolecular O—H...O hydrogen-bonded centrosymmetric dimers in the crystal lattice[3][4].



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Caption: Conformational energy determinants dictating the biphenyl dihedral angle.

Electronic Topology and Substituent Effects

The distal ring of the molecule features a 3'-chloro and a 5'-methyl group. While both are positioned meta to the biaryl linkage, they exert distinct electronic influences that alter the molecule's overall dipole moment and the acidity of the phenolic OH:

- **3'-Chloro Group:** Exerts a strong inductive electron-withdrawing effect (-I), which subtly decreases the electron density of the biphenyl system, increasing the polarization of the biaryl bond.
- **5'-Methyl Group:** Provides an inductive electron-donating (+I) and hyperconjugative effect, partially offsetting the electron-withdrawing nature of the chlorine atom. Understanding these opposing forces is critical for Quantitative Structure-Property Relationship (QSPR) modeling, as they dictate how the molecule will interact with biological targets or catalytic metal centers[1].

Experimental Protocols: Synthesis and Validation

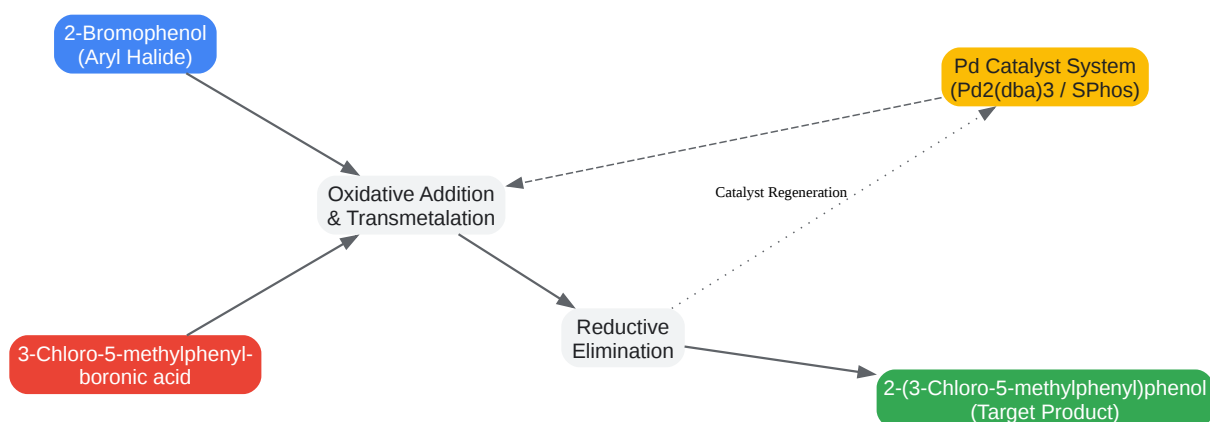
The construction of sterically hindered biaryl systems is most efficiently achieved via Palladium-catalyzed cross-coupling reactions[1]. The Suzuki-Miyaura coupling is the industry standard for this transformation, utilizing an organoboron compound and an aryl halide[1][5].

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

Causality Check: Ortho-substituted aryl halides (like 2-bromophenol) exhibit significant steric hindrance during the oxidative addition and transmetalation steps. To overcome this, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) is strictly required to accelerate the catalytic cycle and prevent catalyst degradation.

- **Reagent Preparation:** In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromophenol (1.0 equiv), 3-chloro-5-methylphenylboronic acid (1.2 equiv), Pd₂(dba)₃(0.02 equiv), and SPhos (0.04 equiv).
- **Activation:** Add anhydrous K₃PO₄(2.0 equiv). Note: The base is required to convert the boronic acid into a highly reactive, electron-rich boronate complex, which is essential for the transmetalation step.
- **Reaction Execution:** Suspend the mixture in a degassed solvent system of Toluene/ H₂O (4:1 v/v). Heat to 90°C and stir vigorously for 12 hours.

- **Workup & Purification:** Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target compound.



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Caption: Workflow of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Protocol 2: Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, a self-validating spectroscopic workflow must be employed. The disappearance of the B-OH stretch in IR and the specific splitting patterns in NMR confirm the successful biaryl linkage.

- NMR Spectroscopy: Dissolve 15 mg of the purified compound in 0.5 mL of CDCl₃. Acquire ¹H and ¹³C NMR spectra. The phenolic OH proton will typically appear as a sharp singlet (exchangeable with D₂O) around δ 5.0 - 5.5 ppm, shifted due to the lack of intramolecular hydrogen bonding with the meta-substituents.
- Crystallization for X-Ray: Dissolve 50 mg of the compound in a minimal volume of hot ethanol. Allow the solution to cool ambiently, then transfer to a 4°C environment to induce slow evaporation. Mount the resulting single crystal on a diffractometer to map the exact dihedral angle and verify the presence of centrosymmetric dimers[3].

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Spectroscopic Signatures (400 MHz, CDCl₃)

Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment Rationale
Phenolic -OH	5.20 - 5.40	Singlet (br)	1H	Exchangeable; position depends on concentration (dimerization).
Aryl (Phenol Ring)	6.90 - 7.30	Multiplets	4H	Complex splitting due to ABCD spin system of the ortho-substituted ring.
Aryl (Distal Ring)	7.10 - 7.40	Singlets (br)	3H	Meta-coupling (J≈1.5 Hz) between protons at C2', C4', and C6'.
Aryl - CH ₃	2.35 - 2.45	Singlet	3H	Deshielded by the aromatic ring; typical benzylic methyl shift.

Table 2: Key Crystallographic & Physical Parameters (Derived from Biphenyl-2-ol Analogues)

Parameter	Expected Value / Range	Structural Implication
Dihedral Angle (θ)	40° - 60°	Balances steric clash of ortho-OH with π -conjugation[2].
Intermolecular H-Bond	O—H...O	Drives formation of centrosymmetric dimers in solid state[3][4].
C1-C1' Bond Length	~1.48 Å	Shorter than a standard C-C single bond, indicating partial π -character.

References

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